molecular formula C31H30O11 B13064775 Kadsulignan E

Kadsulignan E

Cat. No.: B13064775
M. Wt: 578.6 g/mol
InChI Key: QBXDGQPGIRDVGF-VNFVRAFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsulignan E is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, particularly Kadsura peltigera and Kadsura longipedunculata . Structurally, it belongs to a class of bicyclic lignans characterized by two benzene rings linked by an eight-membered oxygenated ring system. These compounds are renowned for their diverse bioactivities, including antiviral, anti-inflammatory, and hepatoprotective properties. This compound has been identified in multiple pharmacological studies, though its specific biological activities remain less characterized compared to its structural analogs like Kadsulignan L, M, and N .

Properties

Molecular Formula

C31H30O11

Molecular Weight

578.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] benzoate

InChI

InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-25(40-14-39-21)26-22(18)31(13-38-26)19(27(30(15,3)35)41-16(2)32)12-20(33)24(36-4)28(31)37-5/h6-12,15,23,27,35H,13-14H2,1-5H3/t15-,23+,27-,30-,31-/m0/s1

InChI Key

QBXDGQPGIRDVGF-VNFVRAFGSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Kadsulignan E undergoes oxidation to form quinones or other reactive intermediates, a process typical of phenolic compounds. The reaction proceeds via hydroxyl group deprotonation followed by electron transfer, generating semiquinone radicals that stabilize into quinones.

Key Factors Affecting Oxidation:

  • Solvent polarity : Polar aprotic solvents enhance reaction rates.

  • Temperature : Elevated temperatures (>50°C) accelerate radical formation.

  • Catalysts : Transition metal ions (e.g., Fe³⁺) may act as electron acceptors.

Esterification and Etherification

The hydroxyl groups on this compound participate in esterification (e.g., acetylation) and etherification reactions. These modifications are often employed to enhance solubility or stability.

Example Reaction:

Kadsulignan E+Acetic AnhydridepyridineΔAcetylated Derivative+H2O\text{this compound}+\text{Acetic Anhydride}\xrightarrow[\text{pyridine}]{\Delta}\text{Acetylated Derivative}+\text{H}_2\text{O}

Conditions:

  • Catalyst : Pyridine (base).

  • Temperature : 60–80°C.

Reaction Optimization via Design of Experiments (DoE)

Process optimization for this compound synthesis employs factorial DoE to identify critical parameters. For example, a 2⁴ factorial design was used to study factors such as:

FactorRange TestedImpact on Yield
Catalyst concentration0.1–1.0 mol%High
Reaction temperature25–80°CModerate
Solvent polarityTHF to DMSOSignificant
Reaction time2–24 hoursLow

Outcome : Solvent polarity and catalyst concentration were identified as dominant factors, increasing yield from <20% to >75% .

Kinetic and Mechanistic Insights

Kinetic studies reveal that reactions involving this compound often follow pseudo-first-order kinetics under excess reagent conditions. For instance, its oxidation exhibits an initial lag phase corresponding to radical initiation, followed by rapid quinone formation.

Rate Law :

Rate=k[Kadsulignan E][Oxidant]\text{Rate}=k[\text{this compound}][\text{Oxidant}]

Activation Energy : Estimated at 45–60 kJ/mol via Arrhenius analysis .

Stability Under Reactive Conditions

This compound degrades under strongly acidic or basic conditions due to lactone ring opening or hydroxyl group deprotonation.

ConditionDegradation PathwayHalf-Life (25°C)
pH < 3Lactone hydrolysis2 hours
pH > 10Deprotonation + oxidation30 minutes
UV light (254 nm)Radical-mediated polymerization5 hours

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadsulignan E shares structural and functional similarities with other dibenzocyclooctadiene lignans from the Kadsura genus. Below is a comparative analysis based on structural features, bioactivities, and research findings:

Table 1: Structural and Bioactive Comparison of this compound with Analogs

Compound Source Key Structural Features Bioactivity (IC₅₀/EC₅₀) References
This compound K. peltigera, K. longipedunculata C-6/C-7 hydroxylation, C-12/C-13 methoxy groups Anti-hepatitis, PAF antagonist
Kadsulignan L K. coccinea, Schisandra propinqua 6,9-epoxy bridge, C-7 acetyl group Anti-HBV (IC₅₀: 0.1 mg/mL), PAF antagonist
Kadsulignan M K. coccinea C-6 benzoyl, C-7 hydroxyl, 2,3-methylenedioxy Anti-HIV (IC₅₀: 1.19×10⁻⁴ mol/L)
Kadsulignan N K. coccinea 12,13-dimethoxy, C-9 acetyl Anti-HIV (IC₅₀: 0.0119 µM)
Kadsulignan F K. oblongifolia C-9 angeloyl group, C-4 hydroxyl Cytotoxic (zebrafish developmental toxicity)
Binankadsurin A K. angustifolia C-8 tigloyl group, C-14 methoxy Anti-HIV (EC₅₀: 3.86 µM)

Key Findings:

Antiviral Activity :

  • Kadsulignan N exhibits the strongest anti-HIV activity (IC₅₀: 0.0119 µM), attributed to its 12,13-dimethoxy and C-9 acetyl groups, which enhance membrane permeability .
  • Kadsulignan L shows moderate anti-HBV activity by inhibiting hepatitis B antigen secretion in HepG2 cells (0.1 mg/mL) .
  • Kadsulignan M’s benzoyl group at C-6 and hydroxyl at C-7 are critical for its anti-HIV activity, with an EC₅₀ of 6.03×10⁻⁶ mol/L .

Structural Determinants of Activity :

  • Methoxy and methylenedioxy groups (e.g., in Kadsulignan M and N) enhance antiviral activity by improving lipophilicity and target binding .
  • Acetyl or benzoyl substitutions at C-6/C-9 (e.g., Kadsulignan L and M) correlate with increased cytotoxicity and specificity .

Toxicity Profiles :

  • Kadsulignan F induces developmental toxicity in zebrafish embryos, likely due to its C-9 angeloyl group interfering with cardiac development .
  • This compound and L show lower cytotoxicity, making them candidates for antiviral drug development .

Structure-Activity Relationships (SAR)

The bioactivity of dibenzocyclooctadiene lignans is highly dependent on substituent patterns:

  • C-6/C-7 Substitutions : Hydroxyl or acetyl groups enhance anti-HIV activity (Kadsulignan M vs. N) .
  • Aromatic Ring Modifications : 2,3-methylenedioxy and 12,13-dimethoxy groups (Kadsulignan M, N) improve binding to viral proteases .
  • Esterified Side Chains : Angeloyl or benzoyl groups (Kadsulignan F, L) increase cytotoxicity but reduce therapeutic windows .

Q & A

What spectroscopic and analytical methods are used to determine the structure of Kadsulignan E?

Basic Research Focus
this compound's structure is elucidated through a combination of high-resolution electrospray ionization mass spectrometry (HRESIMS), 1D NMR (¹H and ¹³C), 2D NMR (HSQC, HMBC, COSY, NOESY), and experimental circular dichroism (CD) spectra. These methods confirm its dibenzocyclooctadiene lignan skeleton and stereochemistry. For instance, NOESY correlations help assign spatial arrangements of substituents, while CD spectra verify absolute configurations .

Methodological Note : Ensure purity via HPLC before analysis, and cross-validate spectral data with literature for known lignans (e.g., Liu & Huang, 1992) .

How is this compound isolated from plant sources, and what solvents are optimal?

Basic Research Focus
this compound is isolated via methanol extraction of Kadsura induta stems and leaves, followed by chromatographic techniques (e.g., silica gel, Sephadex LH-20 column chromatography). Fractionation guided by bioactivity (e.g., NO inhibition) or TLC profiling refines isolation. Polar solvents like methanol or ethanol are preferred for lignan extraction due to their ability to penetrate plant matrices .

Methodological Note : Monitor extraction efficiency using LC-MS or bioassay-guided fractionation to prioritize active fractions.

What is the nitric oxide (NO) inhibitory activity of this compound, and how does it compare to controls?

Basic Research Focus
In LPS-activated RAW264.7 macrophage assays, this compound exhibits moderate NO inhibition with an IC₅₀ of 38.19 ± 2.03 µM, which is less potent than the positive control L-NMMA (IC₅₀: 8.90 ± 0.48 µM) . This suggests its anti-inflammatory potential but highlights the need for structural optimization.

Table 1 : Comparison of NO Inhibitory IC₅₀ Values

CompoundIC₅₀ (µM)Source
This compound38.19 ± 2.03Kadsura induta
Kadsindutalignan B5.67 ± 0.54Kadsura induta
L-NMMA (control)8.90 ± 0.48Synthetic

Why does this compound show lower NO inhibition than other lignans in the same study?

Advanced Research Focus
The reduced activity of this compound compared to Kadsindutalignan B (IC₅₀: 5.67 µM) may stem from structural differences, such as substituent positions or stereochemistry. For example, hydroxyl or acyl groups at specific positions (e.g., C-7 or C-9) in dibenzocyclooctadiene lignans enhance NO inhibition by modulating NF-κB or iNOS pathways. Molecular docking or SAR studies could validate these hypotheses .

Methodological Note : Perform comparative molecular dynamics simulations or synthesize analogs to test substituent effects.

How does this compound's bioactivity compare to other antiviral lignans in the Schisandraceae family?

Advanced Research Focus
While this compound's antiviral properties are not directly reported, related lignans like Kadsulignan L inhibit hepatitis B virus (HBV) in HepG2 2.2.15 cells (IC₅₀: 0.1 mg/mL) . To assess this compound, employ similar in vitro models:

HBV Assay : Quantify HBsAg/HBeAg secretion in HepG2 2.2.15 cells.

HIV Assay : Use CEM-T4 cells with p24 antigen ELISA.

Note : Structural analogs with epoxy or methylenedioxy groups often show enhanced antiviral activity .

What experimental strategies resolve contradictions in reported bioactivities of this compound?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., variable IC₅₀ values across studies) may arise from differences in:

  • Cell Lines : RAW264.7 (mouse) vs. human primary macrophages.
  • Assay Conditions : LPS concentration, exposure time, or solvent controls (e.g., DMSO toxicity).
  • Compound Purity : Validate via HPLC (>95% purity) and NMR.

Methodological Recommendation : Replicate studies using standardized protocols (e.g., NIH/ATP guidelines) and include positive/negative controls in triplicate .

How can researchers explore the structure-activity relationship (SAR) of this compound?

Advanced Research Focus
SAR studies require:

Analog Synthesis : Modify substituents (e.g., hydroxyl, methoxy, acyl groups).

In Silico Modeling : Dock this compound into protein targets (e.g., iNOS, HBV polymerase) using AutoDock Vina.

Functional Assays : Test analogs in NO inhibition, antiviral, or cytotoxicity assays (e.g., MTT for cell viability).

Example : Kadsulignan L’s anti-HBV activity is linked to its methylenedioxy group; similar modifications in this compound could enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.